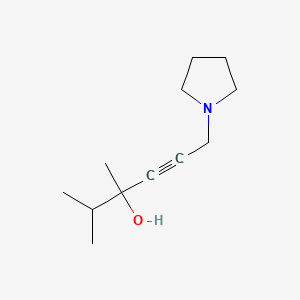![molecular formula C15H15BrClNO2S2 B5112538 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)
4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to their active sites. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining acid-base balance in the body. This, in turn, leads to a decrease in the pH of the surrounding tissue, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This can lead to a variety of effects such as a decrease in blood pH, an increase in the concentration of carbon dioxide in the blood, and a decrease in the production of bicarbonate ions. These effects can have a variety of downstream effects on physiological processes such as respiration, ion transport, and acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a valuable tool for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is that it can have a variety of downstream effects on physiological processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide in scientific research. One potential direction is the investigation of its effects on cancer cells, as carbonic anhydrase enzymes have been implicated in the growth and proliferation of cancer cells. Another potential direction is the investigation of its effects on the central nervous system, as carbonic anhydrase enzymes have been shown to play a role in neuronal signaling. Additionally, further research is needed to fully understand the downstream effects of this compound on physiological processes and to develop more specific inhibitors of carbonic anhydrase enzymes.
Métodos De Síntesis
The synthesis of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-bromo-benzenesulfonyl chloride with 3-chlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with ethylene diamine to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in a variety of physiological processes such as acid-base balance, ion transport, and respiration. This makes it a valuable tool for investigating the role of carbonic anhydrase enzymes in various biological processes.
Propiedades
IUPAC Name |
4-bromo-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S2/c16-13-4-6-15(7-5-13)22(19,20)18-8-9-21-11-12-2-1-3-14(17)10-12/h1-7,10,18H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGKYALBRIMXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)


![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)


![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
